- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441
Cas no 90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
90965-06-3 structure
Product Name:Dimethyl (1-diazo-2-oxopropyl)phosphonate
CAS 번호:90965-06-3
MF:C5H9N2O4P
메가와트:192.109721899033
MDL:MFCD07368360
CID:61464
PubChem ID:53397103
Update Time:2024-10-26
Dimethyl (1-diazo-2-oxopropyl)phosphonate 화학적 및 물리적 성질
이름 및 식별자
-
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Ohira-Bestmann Reagent
- (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER
- (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- Dimethyl (1-diazo-2-oxopropyl)-phosphonatephosphonate
- Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester
- Bestmann-Ohira Reagent
- Dimethyl (1-azoacetonyl)phosphonate solution
- Dimethyl (acetyldiazomethyl)phosphonate solution
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester
- Dimethyl 1-Diazoacetonylphosphonate
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- Dimethyl 1-Diazoacetonylphosphonate (10% in Acetonitrile)
- Ohira-Bestmann Reagent (10% in Acetonitrile)
- Dimethyl P-(1-diazo-2-oxopropyl)phosphonate (ACI)
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester (9CI)
- 1-Diazo-1-(dimethyl phosphono)acetone
- 1-Diazo-1-dimethoxyphosphoryl-propan-2-one
- Bestmann reagent
- Dimethyl (1-azo-2-oxopropyl)phosphonate
- Dimethyl (1-azoacetonyl)phosphonate
- Dimethyl (acetyldiazomethyl)phosphonate
- Ohira's reagent
- Ohira-Bestmann phosphonate
- α-Azido-α-(dimethyl phosphono)acetone
- 90965-06-3
- dimethyl 1-diazo-2-oxopropylphosphonate
- CS-0044356
- dimethyl 1-diazo-2-oxopropylphoshonate
- BCP08419
- Bestmann ohira reagent
- J-520342
- Q18231124
- dimethyl 1-diazo-2-oxopropylphos-phonate
- EN300-133907
- STL433300
- dimethyl (1-diazo-2-oxo-propyl)-phosphonate
- alpha-Azido-alpha-(dimethyl phosphono)acetone
- .ALPHA.-AZIDO-.ALPHA.-(DIMETHYL PHOSPHONO)ACETONE
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester
- 1-diazo-1-dimethoxyphosphorylpropan-2-one
- UNII-96G79J0LR6
- Dimethyl (1-diazo-2-oxo-propyl)phosphonate
- DTXCID00406200
- AS-17907
- 96G79J0LR6
- (1-diazo-2-oxopropyl)-phosphonic acid dimethyl ester
- DTXSID70455381
- dimethyl 2-oxo-1-diazo-propylphosphonate
- Dimethyl(1-diazo-2-oxopropyl)phosphonate
- AB32016
- Dimethyl(1-diazo-2-oxopropyl)phosphonate 10% in acetonitrile
- 1-diazo-2-oxopropyl)phosphonic acid methyl ester 10% in acetonitrile
- DB-009693
- AKOS006344979
- SCHEMBL25200971
- Ohira Bestmann reagent
- Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile)
- D5048
- dimethyl (1-diazo-2-oxopropyl)-phosphonate
- Ohira-Bestmann Reagent solution (~10% in acetonitrile)
- Bestmann-ohira reagent [MI]
- SCHEMBL17772
- D3546
- P-(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester
-
- MDL: MFCD07368360
- 인치: 1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
- InChIKey: SQHSJJGGWYIFCD-UHFFFAOYSA-N
- 미소: [N-]=[N+]=C(P(OC)(OC)=O)C(C)=O
- BRN: 4247670
계산된 속성
- 정밀분자량: 192.03000
- 동위원소 질량: 192.02999377g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 3
- 복잡도: 281
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 1.1
- 토폴로지 분자 극성 표면적: 54.6Ų
실험적 성질
- 색과 성상: Pale-yellow to Yellow-brown Liquid
- 밀도: 0.800-0.850 g/mL at 20 °C
- 융해점: No data available
- 비등점: No data available
- 플래시 포인트: 화씨 온도: 35.6°f
섭씨: 2°c - 굴절률: n20/D 1.352-1.354
- PSA: 99.80000
- LogP: 0.77066
- 용해성: 미확정
- 머크: 1177
- 농도: ~10% in acetonitrile (H-NMR)
- 증기압: No data available
Dimethyl (1-diazo-2-oxopropyl)phosphonate 보안 정보
-
기호:
- 제시어:위험했어
- 신호어:Danger
- 피해 선언: H225-H302 + H332-H319
- 경고성 성명: P210-P305 + P351 + P338
- 위험물 운송번호:UN 1648 3 / PGII
- WGK 독일:3
- 위험 범주 코드: 11-20/21/22-36
- 보안 지침: 16-26-36/37
-
위험물 표지:
- 위험 등급:3
- 패키지 그룹:II
- 저장 조건:0-10°C
Dimethyl (1-diazo-2-oxopropyl)phosphonate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049853-1g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 049853-5g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 5g |
£59.00 | 2022-03-01 | |
| Fluorochem | 049853-25g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 25g |
£190.00 | 2022-03-01 | |
| AstaTech | 60672-1/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 1g |
$31 | 2023-09-16 | |
| AstaTech | 60672-5/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 5g |
$93 | 2023-09-16 | |
| AstaTech | 60672-25/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 25g |
$148 | 2023-09-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-1g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 1g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-5g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 5g |
¥129.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-10g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 10g |
¥257.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-25g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 25g |
¥600.00 | 2025-04-12 |
Dimethyl (1-diazo-2-oxopropyl)phosphonate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
참조
- Regioselective synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)piperidines, Tetrahedron Letters, 2006, 47(11), 1729-1731
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; 2 h, rt
참조
- (E) Enol ethers from the stereoselective reduction of α-alkoxy-β-ketophosphonates and Wittig type reaction, Science China: Chemistry, 2010, 53(9), 1937-1945
합성 방법 4
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
참조
- Asymmetric Synthesis and Chiroptical Properties of Enantiopure Helical Ferrocenes, Organic Letters, 2019, 21(12), 4623-4627
합성 방법 5
반응 조건
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 45 min, 0 - 5 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
참조
- Novel formation and use of a Nicholas carbocation in the synthesis of highly substituted tetrahydrofurans, Chemical Communications (Cambridge, 2004, (21), 2474-2475
합성 방법 6
반응 조건
1.1 Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 10 min, 0 °C
1.2 10 min, 0 °C
참조
- Asymmetric total synthesis of the gastroprotective microbial agent AI-77-B, European Journal of Organic Chemistry, 2003, (5), 821-832
합성 방법 7
반응 조건
1.1 Reagents: Sodium hydride Solvents: Benzene , 1,2-Dimethoxyethane ; 0 °C; 90 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
참조
- The new chemical reporter 6-alkynyl-6-deoxy-GlcNAc reveals O-GlcNAc modification of the apoptotic caspases that can block the cleavage/activation of caspase-8, Journal of the American Chemical Society, 2017, 139(23), 7872-7885
합성 방법 8
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
참조
- One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization, Organic & Biomolecular Chemistry, 2017, 15(38), 8054-8058
합성 방법 9
반응 조건
1.1 Reagents: Tosyl azide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 3 h, rt
참조
- Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolines, Organic Chemistry Frontiers, 2016, 3(1), 91-95
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
참조
- Tuning Excited-State Properties of [2.2]Paracyclophane-Based Antennas to Ensure Efficient Sensitization of Lanthanide Ions or Singlet Oxygen Generation, Inorganic Chemistry, 2021, 60(21), 16194-16203
합성 방법 11
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
참조
- Tuning the excited state properties of [2.2]paracyclophane-based antennas to ensure efficient sensitization of lanthanide ions or singlet oxygen generation, ChemRxiv, 2021, 1, 1-10
합성 방법 12
반응 조건
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
참조
- Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity, Journal of Medicinal Chemistry, 2011, 54(6), 1693-1703
합성 방법 13
반응 조건
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
참조
- Modifications of C-2 on the pyrroloquinoline template aimed at the development of potent herpes virus antivirals with improved aqueous solubility, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3039-3042
합성 방법 14
반응 조건
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
참조
- Cyclic peptide-polymer complexes and their self-assembly, Chemistry - A European Journal, 2009, 15(17), 4428-4436
합성 방법 15
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
참조
- Synthesis of Cationic [4], [5], and [6]Azahelicenes with Extended π-Conjugated Systems, Catalysts, 2023, 13(5),
합성 방법 16
반응 조건
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; rt → 0 °C; 3 h, rt
참조
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680
합성 방법 17
반응 조건
참조
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476
합성 방법 18
반응 조건
1.1 Reagents: Tosyl azide , Sodium hydride Solvents: Tetrahydrofuran
참조
- Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde, 2008, , 69(1),
합성 방법 19
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
참조
- Design, Synthesis, and Evaluation of Novel δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant, Journal of Medicinal Chemistry, 2023, 66(15), 10289-10310
합성 방법 20
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran
참조
- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol, 2008, , ,
합성 방법 21
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
참조
- Proline-Derived Aminotriazole Ligands: Preparation and use in the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, Advanced Synthesis & Catalysis, 2011, 353(1), 113-124
합성 방법 22
반응 조건
1.1 Reagents: Potassium carbonate , 4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ; 0 °C; 16 h, 0 °C
참조
- Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles, ChemRxiv, 2021, 1, 1-28
합성 방법 23
반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
참조
- Organocatalytic enantioselective 1,3-dipolar cycloadditions between Seyferth-Gilbert reagent and isatylidene malononitriles: synthesis of chiral spiro-phosphonylpyrazoline-oxindoles, Organic Letters, 2015, 17(5), 1308-1311
합성 방법 24
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Hexane
참조
- Tyrosine Kinases as Target for the Synthesis of Anti-Andiogenic and Anti-Cancer Compounds, 2010, , ,
합성 방법 25
반응 조건
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
참조
- Unexpected halogen exchange with halogenated solvents in the iron(III) promoted oxa-alkyne and aza-alkyne Prins cyclizations, ARKIVOC (Gainesville, 2007, (4), 331-343
Dimethyl (1-diazo-2-oxopropyl)phosphonate Raw materials
Dimethyl (1-diazo-2-oxopropyl)phosphonate Preparation Products
Dimethyl (1-diazo-2-oxopropyl)phosphonate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
주문 번호:A843684
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:00
가격 ($):316.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯
주문 번호:LE26840621
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:59
가격 ($):discuss personally
Email:18501500038@163.com
Dimethyl (1-diazo-2-oxopropyl)phosphonate 관련 문헌
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate) 관련 제품
- 766475-74-5((1-Diazo-2-oxopropyl)phosphonic Acid Monomethyl Ester)
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- 724477-57-0(PHOSPHONIC ACID, [(4S)-1-DIAZO-4-HYDROXY-2-OXOPENTYL]-, DIETHYL ESTER)
- 119407-24-8(1-diazonio-1-diethoxyphosphorylhepta-1,6-dien-2-olate)
- 724477-58-1(Phosphonic acid, [(4S)-1-diazo-4-hydroxy-2-oxohexyl]-, diethyl ester)
- 119407-22-6(Phosphonic acid, (1-diazo-2-oxodecyl)-, diethyl ester)
- 845727-90-4(PHOSPHONIC ACID, (1-DIAZO-2-OXOPROPYL)-)
- 119407-20-4(Phosphonic acid, (1-diazo-2-oxohexyl)-, diethyl ester)
- 21047-57-4(Phosphonic acid, (1-diazo-2-oxopropyl)-, diethyl ester)